molecular formula C16H15NO4 B5718950 methyl 4-(2-anilino-2-oxoethoxy)benzoate

methyl 4-(2-anilino-2-oxoethoxy)benzoate

Cat. No. B5718950
M. Wt: 285.29 g/mol
InChI Key: NFYRKLGDRHKOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-anilino-2-oxoethoxy)benzoate is a chemical compound that belongs to the class of anilides. It is also known as Methyl 4-(2-(phenylamino)-2-oxoethyl)benzoate or Methyl N-(2-(4-(methoxycarbonyl)phenylamino)-2-oxoethyl)benzoate. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of Methyl 4-(2-anilino-2-oxoethoxy)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 4-(2-anilino-2-oxoethoxy)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the body.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-anilino-2-oxoethoxy)benzoate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high degree of purity. However, it has certain limitations, such as its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for research on Methyl 4-(2-anilino-2-oxoethoxy)benzoate. These include:
1. Further studies on its mechanism of action and pharmacokinetics.
2. Exploration of its potential use as a drug delivery system for various drugs.
3. Investigation of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders.
4. Development of novel synthetic methods for the preparation of this compound.
5. Exploration of its potential use in the field of materials science, such as in the synthesis of novel polymers and nanomaterials.
Conclusion:
Methyl 4-(2-anilino-2-oxoethoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities, and its potential use as a drug delivery system. Further research on this compound is warranted to fully understand its mechanism of action and potential applications.

Synthesis Methods

Methyl 4-(2-anilino-2-oxoethoxy)benzoate can be synthesized using various methods. One of the most common methods is the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by the reaction of 4-chlorobenzoic acid with N-(2-aminoethyl)acetamide to form the intermediate compound. The final product is obtained by reacting the intermediate compound with methyl chloroformate.

Scientific Research Applications

Methyl 4-(2-anilino-2-oxoethoxy)benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system for various drugs.

properties

IUPAC Name

methyl 4-(2-anilino-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRKLGDRHKOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-oxo-2-(phenylamino)ethoxy]benzoate

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